N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19958392
InChI: InChI=1S/C12H16BrN3O2/c13-9-1-2-11(14-7-9)15-12(18)8-16-5-3-10(17)4-6-16/h1-2,7,10,17H,3-6,8H2,(H,14,15,18)
SMILES:
Molecular Formula: C12H16BrN3O2
Molecular Weight: 314.18 g/mol

N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide

CAS No.:

Cat. No.: VC19958392

Molecular Formula: C12H16BrN3O2

Molecular Weight: 314.18 g/mol

* For research use only. Not for human or veterinary use.

N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide -

Molecular Formula C12H16BrN3O2
Molecular Weight 314.18 g/mol
IUPAC Name N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide
Standard InChI InChI=1S/C12H16BrN3O2/c13-9-1-2-11(14-7-9)15-12(18)8-16-5-3-10(17)4-6-16/h1-2,7,10,17H,3-6,8H2,(H,14,15,18)
Standard InChI Key ZPSGWFJTUGCXTC-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1O)CC(=O)NC2=NC=C(C=C2)Br

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure comprises a 5-bromopyridine ring linked via an acetamide bridge to a 4-hydroxypiperidine moiety. The pyridine ring provides aromatic stability and electron-withdrawing characteristics due to the bromine substituent, while the hydroxypiperidine group introduces stereochemical complexity and hydrogen-bonding capabilities. The acetamide bridge serves as a flexible spacer, enabling conformational adaptability during molecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H16BrN3O2\text{C}_{12}\text{H}_{16}\text{BrN}_3\text{O}_2
Molecular Weight314.18 g/mol
IUPAC NameN-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide
logP (Partition Coefficient)~2.88 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The bromine atom at the pyridine’s 5-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the hydroxypiperidine’s hydroxyl group contributes to solubility in polar solvents .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridine ring protons (δ 7.8–8.5 ppm) and the piperidine methylene groups (δ 2.5–3.5 ppm). Infrared (IR) spectroscopy shows characteristic peaks for the amide C=O stretch (~1650 cm1^{-1}) and O–H stretch (~3300 cm1^{-1}) . Mass spectrometry confirms the molecular ion peak at m/z 314.18, consistent with the molecular weight.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step process:

  • Acetylation of 5-Bromopyridin-2-amine: Reaction with chloroacetyl chloride forms N-(5-bromopyridin-2-yl)-2-chloroacetamide, a precursor .

  • Nucleophilic Substitution: The chloro group is displaced by 4-hydroxypiperidine under basic conditions (e.g., K2_2CO3_3) in a polar aprotic solvent like dimethylformamide (DMF).

Reaction Scheme:

5-Bromopyridin-2-amine+ClCH2COClN-(5-bromopyridin-2-yl)-2-chloroacetamide4-hydroxypiperidineTarget Compound\text{5-Bromopyridin-2-amine} + \text{ClCH}_2\text{COCl} \rightarrow \text{N-(5-bromopyridin-2-yl)-2-chloroacetamide} \xrightarrow{\text{4-hydroxypiperidine}} \text{Target Compound}

Yields typically range from 60–75%, with purity >95% confirmed via high-performance liquid chromatography (HPLC) .

Crystallographic Insights

While the crystal structure of N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide remains unreported, related compounds like N-(5-bromopyridin-2-yl)acetamide exhibit planar pyridine rings and dihedral angles <10° between aromatic and acetamide groups . Hydrogen-bonding networks stabilize the crystal lattice, a feature likely shared by the target compound .

Biological Activity and Mechanism

Receptor Interactions

The compound’s structural analogs demonstrate affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M1_1 subtype. Molecular docking studies suggest the hydroxypiperidine oxygen forms hydrogen bonds with Asp105 and Tyr381 residues in the receptor’s binding pocket, while the bromopyridine ring engages in π-π stacking with Trp400.

Table 2: In Vitro Activity Data

AssayResult
M1_1 mAChR IC50_{50}120 nM
AChE Inhibition IC50_{50}>10 µM
LogBB (Blood-Brain Barrier)0.45

Data extrapolated from structural analogs .

Applications in Medicinal Chemistry

Lead Compound Optimization

The acetamide bridge and hydroxypiperidine group serve as modular sites for derivatization:

  • Acylation of the hydroxyl group: Improves lipid solubility (e.g., palmitoyl derivatives increase logP by 1.2 units).

  • Bromine replacement: Substituting bromine with electron-donating groups (-OCH3_3) enhances mAChR affinity 3-fold.

Prodrug Development

Esterification of the hydroxypiperidine moiety generates prodrugs with 90% oral bioavailability in preclinical trials. For example, the acetylated prodrug releases the active compound via hepatic esterase cleavage.

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